1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
Overview
Description
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid (MSPCA) is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. MSPCA belongs to the class of spirocyclic compounds, which are known to exhibit diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various biological processes, such as DNA replication, protein synthesis, and cell division. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has also been shown to reduce inflammation in animal models of arthritis and asthma. Additionally, 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and high yields and purity can be obtained. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is also stable under a range of conditions, making it suitable for use in various assays. However, 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has not been extensively studied in vivo, and further research is needed to establish its safety and efficacy.
Future Directions
There are several future directions for research on 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid. One area of interest is the development of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid-based antimicrobial agents. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been shown to exhibit potent antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents. Another area of interest is the development of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid-based anti-inflammatory agents. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis and asthma. Finally, further research is needed to establish the safety and efficacy of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid in vivo, and to explore its potential as a cancer therapeutic.
Scientific Research Applications
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as arthritis and asthma. Additionally, 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-methoxycarbonylspiro[2.2]pentane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-12-6(11)8(5(9)10)4-7(8)2-3-7/h2-4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRAZUBHOAPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC12CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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